molecular formula C6H3BrClNO B581292 6-Bromo-2-chloronicotinaldehyde CAS No. 1125410-08-3

6-Bromo-2-chloronicotinaldehyde

Cat. No.: B581292
CAS No.: 1125410-08-3
M. Wt: 220.45
InChI Key: SVKNHWDBCZRAOC-UHFFFAOYSA-N
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Description

6-Bromo-2-chloronicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol It is a derivative of nicotinaldehyde, featuring both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloronicotinaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chloronicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Scientific Research Applications

6-Bromo-2-chloronicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloronicotinaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-pyridinecarboxaldehyde
  • 6-Bromo-2-pyridinecarbonitrile
  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Bromo-6-methoxynaphthalene

Uniqueness

6-Bromo-2-chloronicotinaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen substituent .

Biological Activity

6-Bromo-2-chloronicotinaldehyde (CAS No. 1125410-08-3) is a halogenated heterocyclic compound with significant potential in various biological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₆H₃BrClNO
  • Molecular Weight : 220.45 g/mol
  • Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to modulation of various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Interaction : It may bind to receptors, influencing signal transduction processes critical for cellular communication.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations have shown that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus growth
AnticancerInduction of apoptosis in HeLa cells
Anti-inflammatoryReduction of TNF-alpha levels in cell cultures

Case Studies

  • Antimicrobial Studies : A study evaluated the efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones, indicating strong antimicrobial activity.
  • Cancer Research : In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., breast and prostate cancer). It showed promising results in reducing cell viability and promoting apoptotic pathways, suggesting potential for further development as an anticancer drug.
  • Inflammation Models : In vitro experiments using macrophage cell lines treated with lipopolysaccharides (LPS) revealed that this compound significantly decreased the production of pro-inflammatory cytokines, indicating its potential use in therapeutic strategies for inflammatory diseases.

Properties

IUPAC Name

6-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKNHWDBCZRAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670591
Record name 6-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125410-08-3
Record name 6-Bromo-2-chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125410-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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